molecular formula C11H11ClN2OS B2398886 4-chloro-N-(cyanomethyl)-2-(ethylsulfanyl)benzamide CAS No. 1797858-51-5

4-chloro-N-(cyanomethyl)-2-(ethylsulfanyl)benzamide

Cat. No. B2398886
CAS RN: 1797858-51-5
M. Wt: 254.73
InChI Key: ZMOWQYKKJWMELB-UHFFFAOYSA-N
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Description

4-chloro-N-(cyanomethyl)-2-(ethylsulfanyl)benzamide, also known as CMETB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. CMETB has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-chloro-N-(cyanomethyl)-2-(ethylsulfanyl)benzamide is not fully understood, but it is believed to involve the inhibition of cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It is also believed to inhibit the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth and proliferation. In animal studies, this compound has been shown to have antidiabetic and hypoglycemic effects. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(cyanomethyl)-2-(ethylsulfanyl)benzamide in lab experiments is its low toxicity. It has also been shown to have good stability under certain conditions. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for research involving 4-chloro-N-(cyanomethyl)-2-(ethylsulfanyl)benzamide. In medicinal chemistry, further studies are needed to determine its potential as an anticancer agent and to identify its molecular targets. In material science, further studies are needed to investigate its use in the synthesis of metal-organic frameworks and other materials. In environmental science, further studies are needed to determine its potential as a catalyst in the degradation of organic pollutants. Additionally, studies are needed to investigate the potential of this compound in other fields, such as agriculture and food science.

Synthesis Methods

4-chloro-N-(cyanomethyl)-2-(ethylsulfanyl)benzamide can be synthesized using various methods, including the reaction of 4-chloro-2-(ethylsulfanyl)benzoyl chloride with potassium cyanide and ammonium carbonate in the presence of water, followed by the addition of hydrochloric acid. Another method involves the reaction of 4-chloro-2-(ethylsulfanyl)benzoyl chloride with sodium cyanide and ammonium carbonate in the presence of water, followed by the addition of hydrochloric acid. Both methods yield this compound as a white crystalline solid.

Scientific Research Applications

4-chloro-N-(cyanomethyl)-2-(ethylsulfanyl)benzamide has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. In material science, this compound has been investigated for its use in the synthesis of metal-organic frameworks. In environmental science, this compound has been studied for its potential as a catalyst in the degradation of organic pollutants.

properties

IUPAC Name

4-chloro-N-(cyanomethyl)-2-ethylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-2-16-10-7-8(12)3-4-9(10)11(15)14-6-5-13/h3-4,7H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOWQYKKJWMELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)Cl)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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